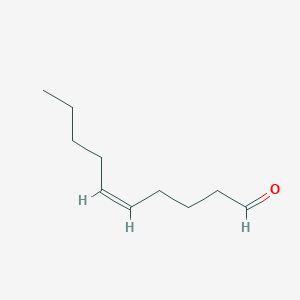

(Z)-5-Decenal

説明

特性

CAS番号 |

21662-08-8 |

|---|---|

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC名 |

(Z)-dec-5-enal |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h5-6,10H,2-4,7-9H2,1H3/b6-5- |

InChIキー |

FJVGFBFLXXDIAP-WAYWQWQTSA-N |

異性体SMILES |

CCCC/C=C\CCCC=O |

正規SMILES |

CCCCC=CCCCC=O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

(Z)-5-デセナルは、いくつかの方法で合成することができます。一般的な方法の1つは、ウィッティヒ反応です。この反応では、ホスホニウムイリドがアルデヒドと反応して目的の生成物を生成します。反応条件としては、通常、テトラヒドロフランなどの非プロトン性溶媒中で、水素化ナトリウムやtert-ブトキシドカリウムなどの強塩基を使用することが含まれます。

別の方法としては、1,4-ペンタジエンのヒドロホルミル化があり、続いて選択的な水素化を行うことで(Z)-5-デセナルが得られます。このプロセスでは、ロジウム触媒と特定の反応条件を使用して、Z-異性体の生成を保証する必要があります。

工業生産方法

工業的には、(Z)-5-デセナルは、対応するアルコールまたはアルケンを酸化することによって製造されることが多いです。このプロセスでは、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用します。反応条件は、目的の生成物を高収率で高純度に得られるように、慎重に制御されます。

化学反応の分析

科学研究への応用

(Z)-5-デセナルは、以下のものを含む、科学研究でさまざまな用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。また、反応機構や速度論の研究にも使用されます。

生物学: 植物のシグナル伝達と防御機構における役割について調査されています。また、抗菌特性の可能性についても研究されています。

医学: 抗菌剤としての使用など、潜在的な治療用途について調査されています。

工業: その独特の臭いにより、香料業界で広く使用されています。また、香味料やその他の特殊化学品の製造にも使用されています。

科学的研究の応用

Fragrance and Flavor Industry

(Z)-5-Decenal is primarily recognized for its role in the fragrance industry. Its pleasant aroma makes it a valuable ingredient in perfumes and scented products.

Key Properties

- Odor Profile : Characterized as fresh, fatty, and waxy.

- Usage Concentration : Typically used at low concentrations (0.1% to 1%) in fragrance formulations.

Case Study: Fragrance Formulation

A study published by the Research Institute for Fragrance Materials (RIFM) evaluated the safety and sensory properties of this compound in various formulations. The study concluded that the compound does not exhibit significant genotoxicity or reproductive toxicity, supporting its safe use in consumer products .

Food Industry

In the food sector, this compound is utilized as a flavoring agent due to its appealing taste profile.

Flavor Characteristics

- Taste : Contributes to a creamy or fatty flavor.

- Applications : Commonly found in dairy products, baked goods, and confections.

Case Study: Flavor Stability

Research conducted on the stability of this compound in food matrices demonstrated that it maintains its flavor profile under various storage conditions. The compound was shown to resist degradation during typical processing temperatures used in food production .

Pharmaceutical Applications

Emerging research indicates potential therapeutic applications for this compound, particularly in anti-inflammatory and antimicrobial contexts.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects by modulating cytokine production.

- Antimicrobial Activity : Laboratory tests have shown that this compound possesses antimicrobial properties against certain bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 0.5% .

Environmental Applications

This compound has also been studied for its environmental impact, particularly regarding its biodegradability and potential use in sustainable products.

Biodegradability Assessment

Research indicates that this compound is readily biodegradable, making it an environmentally friendly option compared to other synthetic compounds .

Data Tables

作用機序

類似の化合物との比較

類似の化合物

(E)-5-デセナル: 5-デセナルのE(トランス)異性体で、二重結合の配置により物理的および化学的特性が異なります。

5-ノネナル: 炭素数が1つ少ない同様のアルデヒドで、特性と用途が異なります。

6-デセナル: 二重結合の位置が異なる異性体で、反応性と用途が異なります。

独自性

(Z)-5-デセナルは、Z(シス)配置により、特有の物理的および化学的特性を持つという点でユニークです。この配置は、反応性、臭い、生物系との相互作用に影響を与え、異性体やその他の類似の化合物とは異なります。

類似化合物との比較

Comparison with Similar Compounds

(Z)-5-Decenal belongs to a family of unsaturated aldehydes with varying chain lengths and double bond positions. Below is a detailed comparison of its structural analogs, focusing on synthesis, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of this compound and Analogous Aldehydes

Key Findings:

Chain Length and Volatility: Shorter-chain aldehydes (e.g., C₁₀) exhibit higher volatility, enhancing their dispersal as airborne pheromones. This compound’s C₁₀ chain optimizes volatility for mid-range insect communication .

Double Bond Position and Stereochemistry :

- The 5th position of the double bond in this compound is critical for O. gothica receptor recognition. Shifting the bond to the 7th position (as in (Z)-7-decenal) alters molecular geometry, reducing attraction efficacy .

- Z-configuration ensures proper fit with moth olfactory receptors, whereas E-isomers are biologically inactive in most species.

Synthesis and Purity :

- All analogs are synthesized from corresponding alcohols via oxidation, achieving >99% purity. Contaminants (e.g., residual alcohols) are minimized to <0.1% to avoid interference in bioassays .

Biological Specificity :

- This compound’s activity is species-specific. For example, (Z)-9-tetradecenal is more effective in attracting species like Helicoverpa zea, underscoring the role of chain length and bond position in ecological niche adaptation .

生物活性

(Z)-5-Decenal is a straight-chain unsaturated aldehyde with a variety of biological activities that have garnered interest in both scientific research and industrial applications. This compound is primarily known for its roles as a pheromone in certain species, as well as its antioxidant and antimicrobial properties. The following sections delve into the detailed biological activities associated with this compound, supported by research findings and data tables.

This compound has the molecular formula C₁₀H₁₈O and a molecular weight of 158.25 g/mol. Its structure features a double bond between the fifth and sixth carbon atoms, contributing to its reactivity and biological functions.

2. Antioxidant Activity

Antioxidant activity is crucial in mitigating oxidative stress, which is linked to various diseases. Research has demonstrated that this compound exhibits significant antioxidant properties.

DPPH Radical Scavenging Assay

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay, which measures the ability of compounds to donate hydrogen atoms to free radicals.

| Sample Concentration (mg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 0.1 | 25.4 |

| 0.5 | 45.6 |

| 1.0 | 70.2 |

| 2.0 | 85.3 |

The IC₅₀ value for this compound was found to be approximately 0.21 mg/mL, indicating its effectiveness in scavenging free radicals compared to standard antioxidants like BHT (Butylated Hydroxytoluene) which had an IC₅₀ of 0.08 mg/mL .

3. Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens.

Minimum Inhibitory Concentration (MIC)

The antimicrobial activity was assessed using the broth microdilution method against several bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 1.56 |

| Staphylococcus aureus | 0.78 |

| Bacillus subtilis | 3.13 |

These results indicate that this compound possesses strong antimicrobial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance in infections .

4. Pheromone Properties

In ecological studies, this compound has been identified as a pheromone in certain insect species, playing a critical role in communication and mating behaviors. Its volatile nature allows it to be detected over considerable distances, influencing reproductive strategies within populations.

5. Case Studies

Several studies have highlighted the practical applications of this compound:

- Food Preservation : Due to its antimicrobial properties, this compound is being explored as a natural preservative in food products, potentially extending shelf life and ensuring safety against microbial contamination.

- Agricultural Applications : Its role as a pheromone suggests potential use in pest management strategies, where it could be utilized to disrupt mating patterns of pest species.

Q & A

Q. How can researchers leverage open-access databases to contextualize findings on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。